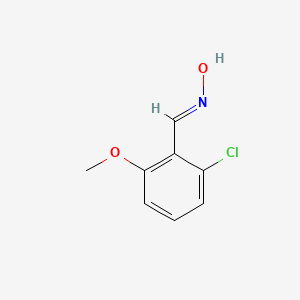

2-Chloro-6-methoxybenzaldehyde oxime

Übersicht

Beschreibung

2-Chloro-6-methoxybenzaldehyde oxime is an organic compound with the molecular formula C8H8ClNO2 It is derived from 2-Chloro-6-methoxybenzaldehyde through the formation of an oxime group

Vorbereitungsmethoden

The synthesis of 2-Chloro-6-methoxybenzaldehyde oxime typically involves the reaction of 2-Chloro-6-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an alcoholic solvent under reflux conditions. The general reaction scheme is as follows:

- Dissolve 2-Chloro-6-methoxybenzaldehyde in ethanol.

- Add hydroxylamine hydrochloride and a base such as sodium acetate.

- Reflux the mixture for several hours.

- Cool the reaction mixture and filter the precipitated oxime.

- Purify the product by recrystallization.

Analyse Chemischer Reaktionen

2-Chloro-6-methoxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.

Reduction: The oxime can be reduced to form amines.

Substitution: The chloro and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Beckmann Rearrangement: The oxime can undergo Beckmann rearrangement to form amides or nitriles, depending on the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for rearrangement reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Properties

Oximes, including 2-chloro-6-methoxybenzaldehyde oxime, are known for their diverse biological activities. They exhibit anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Research indicates that certain oxime derivatives can act as potential therapeutic agents against various diseases by modulating biological pathways related to inflammation and cancer cell proliferation .

Case Studies

- A study published in Symmetry highlighted the anticancer activity of several oxime derivatives, demonstrating their ability to inhibit cancer cell growth and overcome multidrug resistance (MDR) mechanisms . Compounds similar to this compound showed promising results in inhibiting specific cancer cell lines.

- Another investigation indicated that oximes could serve as effective antidotes for organophosphorus poisoning, showcasing their potential in toxicology and emergency medicine .

Agricultural Applications

Insecticidal Activity

Oximes have been explored for their insecticidal properties. Research has shown that modifications of oxime structures can enhance their effectiveness against agricultural pests. For instance, derivatives of this compound may be synthesized to improve pest control strategies without significant toxicity to beneficial organisms .

Case Studies

- A study focused on the synthesis of isoxazolines and oxime sulfonates demonstrated notable insecticidal activity against Mythimna separata, a common agricultural pest. The findings suggest that structural modifications can lead to compounds with superior insecticidal properties compared to traditional insecticides .

Material Science

Catalytic Applications

The compound can also play a role in catalytic processes. Research into the catalytic reduction of oximes to hydroxylamines highlights the importance of such transformations in organic synthesis. The ability of this compound to participate in these reactions could facilitate the development of new synthetic pathways for pharmaceuticals and fine chemicals .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. For example, in the Beckmann rearrangement, the oxime group is protonated by an acid, leading to the formation of a good leaving group. This is followed by a rearrangement step where the carbon-nitrogen bond is formed, resulting in the formation of an amide or nitrile.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-6-methoxybenzaldehyde oxime can be compared with other similar compounds, such as:

- 2-Chloro-6-methylbenzaldehyde oxime

- 2-Chloro-6-hydroxybenzaldehyde oxime

- 2-Bromo-6-methoxybenzaldehyde oxime

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications

Biologische Aktivität

2-Chloro-6-methoxybenzaldehyde oxime is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a chloro group, a methoxy group, and an oxime functional group attached to a benzaldehyde structure. The presence of these substituents influences its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-Chloro-6-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, often under reflux conditions in an alcoholic solvent. The general reaction scheme includes:

- Dissolving 2-Chloro-6-methoxybenzaldehyde in ethanol.

- Adding hydroxylamine hydrochloride and a base (e.g., sodium acetate).

- Refluxing the mixture for several hours.

- Cooling the mixture and filtering the precipitated oxime.

- Purifying the product through recrystallization.

Biological Activities

Research indicates that oxime derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Oximes have been reported to possess antimicrobial properties, with studies showing effectiveness against various bacterial strains .

- Anticancer Properties : Some oxime derivatives act as kinase inhibitors, affecting multiple signaling pathways involved in cancer progression. For instance, they can inhibit kinases such as PI3K and CDK, which are crucial in cell proliferation and survival .

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory activities by modulating inflammatory pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets. The oxime group enhances hydrogen bonding capabilities compared to carbonyl groups, potentially leading to different binding interactions with receptors. This unique feature allows for diverse modes of action, including:

- Kinase Inhibition : By inhibiting various kinases, the compound can disrupt critical signaling pathways that promote cancer cell growth and survival.

- Nitric Oxide Generation : Some studies suggest that oximes can generate nitric oxide, contributing to their biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methoxybenzaldehyde oxime | Aldoxime | Lacks chlorine substitution |

| 4-Chlorobenzaldehyde oxime | Aldoxime | Substituted at para position |

| 3-Chloro-4-methoxybenzaldehyde | Benzaldehyde | Contains both chloro and methoxy groups |

These comparisons highlight how variations in substitution patterns can lead to differences in chemical properties and biological activities.

Case Studies

- Anticancer Activity : A study demonstrated that certain oxime derivatives exhibited significant cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT-116) and lung cancer (A549). The IC50 values ranged from 0.1 to 1 µM for these compounds when tested against specific kinases .

- Antimicrobial Efficacy : Research has shown that oxime derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential use as antibacterial agents.

Eigenschaften

IUPAC Name |

(NE)-N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-5,11H,1H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJDOPGYVPIDJR-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.